molecular formula C20H18N2O3S2 B2968017 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide CAS No. 955651-09-9

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide

Cat. No.: B2968017
CAS No.: 955651-09-9
M. Wt: 398.5
InChI Key: FXPYUQWFFUAQPW-UHFFFAOYSA-N
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Description

N-(2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a synthetic organic compound with the molecular formula C₂₅H₂₀N₂O₃S₂ . This molecule is of significant interest in medicinal chemistry research due to its hybrid structure, which incorporates two pharmaceutically important scaffolds: the tetrahydroisoquinoline and the thiophene ring. The tetrahydroisoquinoline core is a prominent heterocyclic structure in organic chemistry, known for its presence in a wide range of biologically active compounds . The thiophene moiety is a well-established bioisostere for benzene and other aromatic systems, and its derivatives have demonstrated a wide spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, antifungal, and anticancer activities . Furthermore, thiophene derivatives serve as versatile precursors in the synthesis of various drugs . The specific integration of a benzenesulfonamide group further enhances the potential of this compound for investigation in biochemical pathways. Researchers may find this compound valuable as a key intermediate or as a novel chemical entity for developing new therapeutic prototypes, screening for biological activity, and studying structure-activity relationships (SAR). The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(19-7-4-12-26-19)22-11-10-15-8-9-17(13-16(15)14-22)21-27(24,25)18-5-2-1-3-6-18/h1-9,12-13,21H,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPYUQWFFUAQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Overview

The compound features:

  • Tetrahydroisoquinoline moiety : A bicyclic structure known for various pharmacological activities.
  • Thiophene-2-carbonyl group : This contributes to the compound's unique properties and may enhance its biological activity.
  • Benzenesulfonamide functional group : Known for antimicrobial and anticancer properties.

Antimicrobial Properties

Sulfonamide derivatives are recognized for their antibacterial effects. Preliminary studies suggest that similar compounds exhibit significant activity against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These effects are often attributed to the inhibition of bacterial folate synthesis pathways, a mechanism common among sulfonamide drugs.

Anticancer Activity

Research indicates that compounds with structures akin to this compound may possess anticancer properties. The tetrahydroisoquinoline framework is associated with various anticancer activities due to its ability to interact with multiple biological targets.

Synthesis and Characterization

The synthesis of this compound can be approached through several methods, often involving the reaction of thiophene derivatives with tetrahydroisoquinolines and subsequent modifications to introduce the sulfonamide group . Characterization techniques include:

  • NMR Spectroscopy : Used to confirm molecular structure.
  • Mass Spectrometry : To determine molecular weight and purity.

Case Studies

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of similar sulfonamide derivatives against clinical isolates. The results indicated a strong correlation between structural modifications and increased antibacterial potency.
    • The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Evaluation :
    • In vitro assays showed that compounds with similar frameworks inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
    • Mechanistic studies suggested that these compounds induce apoptosis via mitochondrial pathways.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-acetylphenyl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinolineAcetyl group on phenylAntimicrobial
3-fluoro-4-methoxy-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamideFluoro and methoxy substitutionsAnticancer

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in the substitution patterns on the tetrahydroisoquinoline ring and the sulfonamide/amide groups. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Substituent at Position 2 (R1) Sulfonamide/Amide Group (R2) Molecular Formula Molecular Weight Key Features
Target Compound Thiophene-2-carbonyl Benzenesulfonamide C₂₁H₁₈N₂O₃S₂ 410.5 Thiophene (S-containing), unsubstituted benzene
N-(2-(Furan-2-carbonyl)-... (955649-74-8) Furan-2-carbonyl 4-Methoxybenzenesulfonamide C₂₁H₂₀N₂O₅S 412.5 Furan (O-containing), methoxy group enhances polarity
N-(2-(Cyclopropanecarbonyl)-... (955715-54-5) Cyclopropanecarbonyl 4-Fluoro-3-methylbenzenesulfonamide C₂₀H₂₁FN₂O₃S 388.5 Cyclopropane (steric strain), fluoro and methyl substituents
N-(1-(Thiophen-2-ylsulfonyl)-... (N/A) Thiophene-2-sulfonyl 2-(Trifluoromethyl)benzamide C₂₂H₁₇F₃N₂O₃S₂ 490.5 Thiophene sulfonyl, trifluoromethyl (electron-withdrawing)

Key Observations:

The trifluoromethyl group in ’s compound offers strong electron-withdrawing effects, which may improve binding affinity to hydrophobic enzyme pockets compared to the target’s unsubstituted benzene .

Thiophene-2-sulfonyl () replaces the carbonyl with a sulfonyl group, increasing polarity and hydrogen-bonding capacity .

Spectral Properties :

  • IR spectra () indicate that carbonyl (C=O) stretches (~1660–1682 cm⁻¹) are consistent across analogs. The absence of S-H bands in tautomeric forms (e.g., thione vs. thiol) highlights stability differences; the target compound’s thiophene carbonyl likely avoids tautomerism seen in triazole derivatives .

Synthetic Routes :

  • The target compound may be synthesized via coupling reactions analogous to ’s methods, such as Friedel-Crafts acylation for the thiophene moiety and sulfonylation for the benzenesulfonamide group .

Hypothetical Pharmacological Implications

While direct activity data are unavailable, structural trends suggest:

  • Enhanced Solubility : The 4-methoxy group in ’s compound may improve aqueous solubility compared to the target’s unsubstituted benzene, critical for bioavailability .
  • Metabolic Stability : The 4-fluoro-3-methyl substitution in could reduce oxidative metabolism, extending half-life .
  • Target Selectivity : The trifluoromethyl group () might confer selectivity for enzymes sensitive to electron-deficient aromatic systems .

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